1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid
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Overview
Description
1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C19H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with methoxybenzoyl chloride in the presence of a base. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzoyl)naphthalene-1-carboxylic acid
- 1-(4-Methoxybenzoyl)naphthalene-3-carboxylic acid
- 1-(4-Methoxybenzoyl)naphthalene-4-carboxylic acid
Uniqueness
1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the naphthalene ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
CAS No. |
66239-97-2 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-(4-methoxybenzoyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-23-14-9-6-13(7-10-14)18(20)17-15-5-3-2-4-12(15)8-11-16(17)19(21)22/h2-11H,1H3,(H,21,22) |
InChI Key |
HWXVPNFWOIIGGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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